2-(Cyclopent-1-en-1-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(cyclopenten-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h4,6H,2-3,5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIAXGXUTFQFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopent-1-en-1-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of cyclopentene with a suitable carboxylating agent under controlled conditions. For example, the reaction of cyclopentene with carbon dioxide in the presence of a catalyst can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopent-1-en-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives .
Scientific Research Applications
2-(Cyclopent-1-en-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopent-1-en-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. Additionally, the cyclopentene ring can participate in hydrophobic interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
(2R)-2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic Acid
- Structure : Replaces the cyclopentene ring with a cyclohexene moiety and adds an acetamido group.
- Molecular Formula: C₁₁H₁₇NO₃ (MW: 211.26 g/mol) vs. C₉H₁₂O₂ (estimated MW: 168.19 g/mol for 2-(cyclopent-1-en-1-yl)propanoic acid).
- The acetamido group introduces hydrogen-bonding capability, which may improve solubility in aqueous environments .
Cyclopropanecarboxylic Acid Derivatives (e.g., 2-[4-(3-Hydroxy-5-oxo-1-cyclopenten-1-yl)-2-butenyl]-cyclopropanecarboxylic Acid)
- Structure : Incorporates a cyclopropane ring and a hydroxylated cyclopentenyl group.
- Molecular Formula : C₁₃H₁₆O₄ (MW: 236.26 g/mol).
- Key Differences :
Sulfonyl-Containing Analogues (e.g., 2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}propanoic Acid)
- Structure : Features a sulfonyl group and a phenylsulfanyl substituent.
- Molecular Formula : C₁₂H₁₆O₄S₂ (MW: 288.39 g/mol).
- Key Differences: The sulfonyl group increases acidity (pKa ~1–2) compared to the carboxylic acid group (pKa ~4–5), altering ionization behavior under physiological conditions. The bulky aromatic substituent may enhance binding to aromatic amino acid residues in enzyme active sites .
Anticancer Activity
- Target Compound: Derivatives of this compound, such as CW3 (a type D inhibitor), show moderate anticancer activity by targeting specific kinases or proteases .
- Cyclohexene Analogues : The acetamido-substituted cyclohexene derivative (MW: 211.26 g/mol) may exhibit altered selectivity due to increased steric hindrance, though specific activity data are unavailable .
Physicochemical Properties
| Property | This compound | Cyclohexene Acetamido Derivative | Sulfonyl Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~168.19 | 211.26 | 288.39 |
| LogP (Predicted) | ~1.8 | ~2.1 | ~1.5 |
| Solubility (mg/mL) | Moderate (aqueous) | Low (due to acetamido group) | High (polar groups) |
Biological Activity
2-(Cyclopent-1-en-1-yl)propanoic acid, with the CAS number 92000-97-0, is a compound that has garnered interest in various scientific fields due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The carboxylic acid group facilitates hydrogen bonding and ionic interactions with biomolecules, while the cyclopentene ring allows for hydrophobic interactions, influencing various biological pathways.
Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit anti-inflammatory effects. These compounds have been studied for their ability to inhibit pro-inflammatory cytokines, potentially making them candidates for treating inflammatory diseases.
Analgesic Effects
Preliminary studies suggest that this compound may possess analgesic properties. Its mechanism may involve modulation of pain pathways through inhibition of specific receptors associated with pain perception .
Antimicrobial Activity
Some derivatives have shown promising antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or preservatives in food and pharmaceutical industries .
Case Studies
- In Vivo Studies : In animal models, administration of this compound has demonstrated reduced inflammation markers and improved pain thresholds compared to control groups.
- In Vitro Studies : Cell culture experiments have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating potential anticancer properties .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Cyclopentene | Basic hydrocarbon, low biological activity | Minimal interactions due to lack of functional groups |
| Cyclopentanone | Moderate antimicrobial activity | Ketone functionality allows for some reactivity |
| This compound | Anti-inflammatory, analgesic, antimicrobial | Interaction with receptors and modulation of inflammatory pathways |
Q & A
Q. What are the recommended methods for synthesizing 2-(Cyclopent-1-en-1-yl)propanoic acid, and how can reaction yields be optimized?
Synthesis of this compound may involve cyclization or coupling strategies. For example, cyclopentenyl derivatives are often synthesized via ring-opening of cyclopropane precursors (e.g., electro-induced Hofmann rearrangement for cyclopropylamine derivatives ). Alternatively, coupling cyclopentene derivatives with propanoic acid precursors using palladium-catalyzed cross-coupling reactions could be explored. Reaction optimization should focus on:
- Catalyst selection : Pd-based catalysts for C–C bond formation.
- Temperature control : Moderate temperatures (50–80°C) to prevent side reactions.
- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) to enhance solubility.
Yield optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometry of reactants (e.g., 1.2:1 molar ratio of cyclopentene to propanoic acid precursor) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR spectroscopy : H and C NMR to confirm the cyclopentenyl moiety (characteristic vinyl proton signals at δ 5.5–6.5 ppm) and propanoic acid chain (δ 2.3–2.8 ppm for CH groups) .
- HPLC : Reverse-phase C18 columns with UV detection (210–260 nm) to assess purity, using reference standards from pharmacopeial guidelines (e.g., EP impurities like 2-(4-Ethylphenyl)propanoic acid as comparators) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected m/z: ~168.1 for CHO) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
While specific toxicological data are unavailable, precautionary measures for analogous compounds include:
- Personal protective equipment (PPE) : Nitrile gloves, face shields, and EN 166-certified safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as cyclopentenyl derivatives may release volatile byproducts.
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Density functional theory (DFT) calculations can model:
- Electrophilic reactivity : The electron-deficient cyclopentenyl ring may undergo Diels-Alder reactions; compute frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.
- Acid dissociation constant (pKa) : Estimate pKa (~4.5–5.0) using software like COSMO-RS, informed by NIST’s structural data for similar compounds (e.g., 2-(Cyclopenten-1-yl)acetic acid, CHO) .
- Catalytic interactions : Simulate binding affinities with metal catalysts (e.g., Pd or Ru) to optimize coupling reactions .
Q. What experimental strategies resolve contradictions in reported stability data for cyclopentenyl-propanoic acid derivatives?
Discrepancies in stability may arise from:
- Storage conditions : Test degradation under varying temperatures (4°C vs. ambient) and humidity levels (20–80% RH) using accelerated stability studies.
- Light sensitivity : Conduct UV-Vis spectroscopy to assess photolytic decomposition.
- Impurity profiling : Compare HPLC chromatograms of aged vs. fresh samples to identify degradation products (e.g., cyclopentanol derivatives via hydrolysis) .
Q. How can researchers investigate the biological activity of this compound in vitro?
Methodological approaches include:
- Enzyme inhibition assays : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) isoforms, given structural similarity to anti-inflammatory propanoic acid derivatives (e.g., ibuprofen analogs) .
- Cytotoxicity testing : Use MTT assays on human cell lines (e.g., HEK293) at concentrations ≤100 µM, with solvent controls (DMSO ≤0.1%).
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated oxidation of the cyclopentenyl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
